2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid

Description

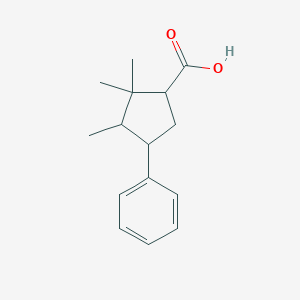

2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid is a cyclopentane-derived carboxylic acid featuring a phenyl group at the 4-position and three methyl substituents at the 2,2,3-positions.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethyl-4-phenylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10-12(11-7-5-4-6-8-11)9-13(14(16)17)15(10,2)3/h4-8,10,12-13H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANDMRONFZDPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C1(C)C)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-61-0 | |

| Record name | 2,2,3-TRIMETHYL-4-PHENYLCYCLOPENTANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclopentanone followed by Friedel-Crafts acylation to introduce the phenyl group. The final step involves the oxidation of the intermediate to form the carboxylic acid . Industrial production methods may vary, but they generally follow similar principles with optimization for yield and purity.

Chemical Reactions Analysis

2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Scientific Research Applications

2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biological pathways. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2,3-trimethyl-4-phenylcyclopentanecarboxylic acid with two structurally distinct carboxylic acids from the evidence: 4-(Trifluoromethyl)-3-pyridinecarboxylic acid () and caffeic acid (3,4-dihydroxybenzeneacrylic acid, ). While these compounds differ in core structure, their functional groups and applications provide a basis for comparative discussion.

Structural and Functional Differences

| Property | This compound | 4-(Trifluoromethyl)-3-pyridinecarboxylic Acid | Caffeic Acid |

|---|---|---|---|

| Core Structure | Cyclopentane ring | Pyridine ring | Benzene ring with propenoic acid chain |

| Substituents | 2,2,3-Trimethyl, 4-phenyl | 3-Carboxylic acid, 4-trifluoromethyl | 3,4-Dihydroxy, propenoic acid |

| Functional Groups | Carboxylic acid | Carboxylic acid, trifluoromethyl | Carboxylic acid, dihydroxy |

| Key Features | High steric hindrance, lipophilic | Electron-withdrawing CF₃ group, aromatic | Antioxidant properties, polar |

The cyclopentane backbone of the target compound likely enhances rigidity and lipophilicity compared to the aromatic pyridine or benzene rings of the analogs.

Physicochemical Properties

| Property | This compound | 4-(Trifluoromethyl)-3-pyridinecarboxylic Acid | Caffeic Acid |

|---|---|---|---|

| Solubility | Likely low (lipophilic substituents) | Moderate (polar CF₃ and COOH groups) | Moderate (polar hydroxy groups) |

| Melting Point | Not available | Not reported | Yellow crystals (~225°C) |

| Reactivity | Stable under mild conditions | Reacts with strong acids/bases/oxidizers | Oxidizes in air (phenolic OH) |

The target compound’s methyl and phenyl groups suggest low solubility in polar solvents, contrasting with caffeic acid’s moderate solubility due to hydroxyl groups. The pyridine derivative’s reactivity with strong acids/bases () highlights its instability under harsh conditions, whereas the cyclopentane analog may exhibit greater steric protection .

Biological Activity

2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid (CAS No. 288154-61-0) is a cyclopentane derivative that has garnered attention in various fields of biological research. This compound's unique structure, featuring a cyclopentane ring with multiple methyl and phenyl substituents, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H20O2

- Molecular Weight : 240.33 g/mol

- Structure : The compound consists of a cyclopentane core with three methyl groups and a phenyl group attached to the carboxylic acid functional group.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound's structural features may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Properties : There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

- Anticancer Potential : Initial findings indicate that it may disrupt cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

In Vitro and In Vivo Studies

Several studies have investigated the biological effects of this compound:

- Cell Line Studies : In vitro tests using various cancer cell lines have shown that the compound can inhibit cell growth and induce apoptosis at specific concentrations.

- Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor size in xenograft models, indicating its potential as an anticancer agent.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance, suggesting effective free radical scavenging capabilities.

| Concentration (µM) | % Scavenging |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

Study 2: Anticancer Effects on Breast Cancer Cells

In another study focusing on breast cancer cell lines (e.g., MCF-7), the compound was shown to inhibit cell proliferation significantly.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Discussion

The diverse biological activities associated with this compound highlight its potential as a lead compound for drug development. Its antioxidant and anti-inflammatory properties could be particularly beneficial in treating chronic diseases characterized by oxidative stress and inflammation.

Q & A

Q. What are the common synthetic routes for preparing 2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid?

Methodological Answer: The synthesis typically involves cyclopentanecarboxylic acid derivatives as precursors. A feasible approach includes:

- Ester Hydrolysis : Starting from a cyclopentane carboxylate ester (e.g., 2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate), hydrolysis under acidic or basic conditions yields the carboxylic acid .

- Friedel-Crafts Alkylation : Introducing the phenyl group via alkylation of a pre-functionalized cyclopentane ring. For example, using AlCl₃ as a catalyst to attach the aryl moiety .

- Purification : Recrystallization from ethanol/water mixtures is recommended, guided by melting point data (mp 156–160°C for structurally related compounds) .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Signals for cyclopentane protons appear as complex splitting patterns (δ 2.2–3.0 ppm) due to steric hindrance from trimethyl groups. The phenyl group protons resonate as a multiplet (δ 7.2–7.5 ppm) .

- ¹³C NMR : The carboxylic acid carbon appears at δ 170–175 ppm, while quaternary carbons (e.g., trimethyl-substituted cyclopentane) are observed at δ 35–45 ppm .

- IR Spectroscopy : A strong O–H stretch (2500–3000 cm⁻¹) and C=O stretch (1700–1750 cm⁻¹) confirm the carboxylic acid group .

- Mass Spectrometry : High-resolution MS can validate the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₅H₁₈O₂) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use solvents like ethanol or acetone, leveraging solubility differences caused by the hydrophobic phenyl and trimethyl groups .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) separates polar impurities while retaining the target compound .

Advanced Research Questions

Q. How do steric effects from the trimethyl and phenyl substituents influence reactivity and spectral data?

Methodological Answer:

- Reactivity : The bulky 2,2,3-trimethyl groups hinder nucleophilic attacks on the cyclopentane ring, reducing regioselectivity in electrophilic substitution reactions. This necessitates optimized conditions (e.g., elevated temperatures or Lewis acid catalysts) .

- Spectral Data :

- NMR Splitting : Vicinal coupling constants (J values) for cyclopentane protons decrease due to restricted rotation .

- Solubility : Reduced solubility in polar solvents (e.g., water) requires DMSO or DMF for spectroscopic analysis .

Q. How can researchers address discrepancies between experimental and computational data for this compound?

Methodological Answer:

- Computational Validation : Use density functional theory (DFT) to optimize the molecular geometry and predict NMR/IR spectra. Tools like ACD/Labs Percepta or Gaussian software align theoretical results with experimental data .

- Error Analysis : Compare calculated vs. observed melting points (±5°C tolerance) and vibrational frequencies (±10 cm⁻¹) to identify steric or electronic model limitations .

Q. What strategies enable regioselective functionalization of the cyclopentane ring?

Methodological Answer:

- Directed C–H Activation : Use palladium catalysts with directing groups (e.g., carboxylic acid) to selectively modify positions distal to the bulky trimethyl groups .

- Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBS) groups to avoid interference during alkylation .

Research Applications

Q. What are potential pharmacological or material science applications of this compound?

Methodological Answer:

- Pharmacology : As a synthetic intermediate for cyclopentane-based drug candidates, analogous to metcaraphen derivatives (e.g., antihypertensive agents) .

- Materials Science : The rigid cyclopentane core and aromatic group make it a candidate for liquid crystal or polymer additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.